Differentiation from Racemic Mixture by Stereochemical Purity
The (S)-enantiomer (CAS 920588-03-0) is differentiated from the racemic mixture 2-(3-methoxyphenyl)piperidine (CAS 383128-22-1) by its specific optical rotation and chiral purity . The absolute stereochemistry is confirmed by the IUPAC name (2S)-2-(3-methoxyphenyl)piperidine and the isomeric SMILES notation, which specifies the chiral center .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Chiral purity: Single enantiomer (S) |
| Comparator Or Baseline | Racemic mixture (CAS 383128-22-1) |
| Quantified Difference | Defined stereocenter vs. mixture of enantiomers |
| Conditions | Structural identity based on IUPAC nomenclature and SMILES |
Why This Matters
Using a single enantiomer is crucial for SAR studies and chiral drug development, where different enantiomers can have vastly different biological activities or toxicities.
